2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate
Description
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra reveal distinct signals for the benzyl, propanoate, and succinimide groups:
Infrared (IR) Spectroscopy
IR absorption bands correlate with functional group vibrations:
| IR Band (cm⁻¹) | Assignment |
|---|---|
| 1780, 1720 | Succinimide C=O asymmetric stretch |
| 1250 | Ester C-O-C asymmetric stretch |
| 1100 | Benzyl ether C-O stretch |
UV-Vis Spectroscopy
The compound exhibits weak absorption at λ_max = 265 nm (ε ≈ 150 M⁻¹cm⁻¹) due to the benzyl group’s π→π* transitions.
Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis
Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide electronic structure insights:
| Parameter | Value |
|---|---|
| HOMO Energy | -6.12 eV (localized on succinimide) |
| LUMO Energy | -1.84 eV (localized on ester carbonyl) |
| Band Gap | 4.28 eV |
| Dipole Moment | 4.82 Debye (polarized toward ester) |
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the succinimide oxygen atoms and electrophilic sites at the ester carbonyl. Solvation studies in water (ΔG_solv = -15.6 kcal/mol) suggest moderate polarity, aligning with its solubility in polar aprotic solvents like DMSO.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-12-6-7-13(17)15(12)20-14(18)8-9-19-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJDNWOGFMFTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134280-63-9 | |
| Record name | 1134280-63-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Activation of 3-(Benzyloxy)propanoic Acid with NHS
The classical method involves the following steps:
Step 1: Preparation of the Acid-NHS Intermediate
3-(Benzyloxy)propanoic acid is dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Step 2: Addition of N-Hydroxysuccinimide
NHS is added in stoichiometric amounts to the acid solution.
Step 3: Coupling Agent Addition
A carbodiimide coupling agent (e.g., DCC or DIC) is added dropwise at low temperature (0–5 °C) under inert atmosphere (argon or nitrogen) to activate the carboxyl group.
Step 4: Reaction and Work-up
The mixture is allowed to stir at room temperature for several hours (typically 2–24 h). The byproduct dicyclohexylurea (DCU) precipitates and is removed by filtration. The filtrate is concentrated and purified by column chromatography or recrystallization to yield the NHS ester.
Alternative Activation Methods
Use of Other Coupling Agents: Other activating agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used in combination with NHS to improve solubility and reduce side reactions.
Solvent Variations: Solvents like dimethylformamide (DMF) or acetonitrile may be employed depending on solubility and reaction scale.
Temperature Control: Low temperatures reduce side reactions and improve yield.
Industrial and Scalable Methods
While detailed industrial processes for this exact compound are scarce, analogous NHS esters are prepared on scale using:
Continuous Stirred Tank Reactors (CSTRs) with controlled addition of reagents.
Use of Lewis acids or Bronsted acids to facilitate esterification in some related compounds, although this is less common for NHS esters.
Purification by crystallization or filtration to achieve high purity.
Data Tables on Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | DCM, THF, DMF, Acetonitrile | Anhydrous preferred |
| Coupling Agent | DCC, DIC, EDC | DCC most common |
| Temperature | 0–5 °C (addition), RT (reaction) | Low temp during addition |
| Reaction Time | 2–24 hours | Depends on scale and conditions |
| Molar Ratio (Acid:NHS:Coupling Agent) | 1:1–1.2:1–1.2 | Slight excess of NHS or coupling agent often used |
| Work-up | Filtration, concentration, chromatography | Remove DCU byproduct |
| Yield | 70–95% | High purity (>98%) achievable |
Research Findings and Notes
The NHS ester formation is highly efficient under mild conditions, preserving the benzyloxy protecting group.
The reaction is sensitive to moisture; anhydrous conditions are critical.
The use of carbodiimide coupling agents can lead to urea byproducts that must be carefully removed.
Alternative coupling agents such as EDC offer water-soluble byproducts, simplifying purification.
The benzyloxy group remains intact throughout the preparation, allowing subsequent deprotection or functionalization.
Purification techniques such as flash chromatography using silica gel with solvent gradients (e.g., ethyl acetate/hexane) are effective for isolating pure product.
No significant literature patents or industrial processes specifically detailing this compound’s preparation were found, indicating the method follows standard NHS ester synthesis protocols.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acid dissolution | 3-(Benzyloxy)propanoic acid in anhydrous DCM | Homogeneous acid solution |
| NHS addition | Equimolar NHS | Formation of activated ester intermediate |
| Coupling agent addition | DCC or DIC, 0–5 °C, inert atmosphere | Activation of carboxyl group, DCU byproduct formation |
| Stirring | Room temperature, 2–24 h | Completion of NHS ester formation |
| Filtration | Remove DCU precipitate | Clarified reaction mixture |
| Purification | Chromatography or recrystallization | Pure this compound |
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted propanoates depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The benzyloxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the pyrrolidinone ring can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Functional Group Variations and Reactivity
Key Insights :
- Reactivity : The NHS ester core is conserved across analogs, but substituents dictate secondary reactivity. For example, bromoacetamide () enables thiol alkylation, while maleimide () facilitates thiol conjugation.
- Yield and Stability: Diazirine-containing analogs () exhibit moderate yields (57%), whereas methylsulfinothioyl derivatives () show lower yields (40.2%), likely due to synthetic complexity.
Physicochemical Properties
| Compound Name | Molecular Weight | Melting Point | Solubility | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | ~350 (estimated) | N/A | Moderate in organic solvents | Benzyl ether (lipophilic) |
| 3-(Methylsulfinothioyl) analog | 369.45 (calc.) | N/A | Polar aprotic solvents | Sulfur-containing group |
| Diazirine analog | 228.23 | 76.9–78.7°C | DCM, acetonitrile | Photoreactive group |
| Maleimide analog | 268.21 | N/A | Aqueous buffers (PEG-containing) | Heterobifunctional linker |
Activité Biologique
2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate, with the CAS number 1134280-63-9, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C14H15NO5, and it has a molecular weight of 277.27 g/mol. This compound belongs to a class of pyrrolidine derivatives that have shown promise in various therapeutic applications.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant properties of compounds derived from this compound. A focused set of hybrid pyrrolidine-2,5-dione derivatives demonstrated significant anticonvulsant activity in several preclinical models. For instance, one study reported that a specific derivative exhibited an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model, indicating its potential utility in epilepsy treatment .
Table 1: Anticonvulsant Activity of Selected Compounds
| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) 6 Hz | ED50 (mg/kg) scPTZ |
|---|---|---|---|
| Compound 22 | 23.7 | 22.4 | 59.4 |
| Compound 4 | 67.65 | N/A | 42.83 |
| Compound 8 | 54.90 | N/A | 50.29 |
Antinociceptive Effects
In addition to anticonvulsant activity, compounds related to this structure have also shown antinociceptive effects. For example, compound 22 was noted for its efficacy in reducing pain responses in formalin-induced tonic pain models, suggesting a multifaceted mechanism of action that may involve inhibition of central sodium/calcium currents and antagonism of transient receptor potential vanilloid type 1 (TRPV1) receptors .
Safety and Metabolic Stability
The safety profile and metabolic stability of these compounds are crucial for their development as therapeutic agents. One study indicated that compound 8 exhibited minimal metabolic changes by human liver microsomes and did not significantly affect cytochrome P450 isoform CYP3A4 activity, suggesting a favorable pharmacokinetic profile for further development .
Study on Hybrid Compounds
A notable study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and evaluated their biological activity. Out of the 33 compounds tested, several demonstrated significant protective effects against seizures in both MES and subcutaneous pentylenetetrazole (scPTZ) models at fixed doses of 100 mg/kg . The research emphasized the importance of structural modifications in enhancing biological activity while maintaining safety.
Clinical Implications
The promising results from preclinical studies suggest that derivatives of this compound could lead to new treatments for epilepsy and neuropathic pain conditions. Further clinical investigations are warranted to explore their therapeutic potential fully.
Q & A
Basic: What are the recommended synthetic routes for preparing 2,5-dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate?
Answer:
A common approach involves coupling reactions using NHS esters (N-hydroxysuccinimide) for activating carboxylic acids. For example:
- Step 1: Dissolve the carboxylic acid precursor (e.g., 3-(benzyloxy)propanoic acid) in anhydrous dichloromethane (DCM).
- Step 2: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in stoichiometric ratios (1.5 equiv. each) to activate the carboxyl group .
- Step 3: Stir the reaction mixture for 18–24 hours under inert conditions.
- Step 4: Purify the product via column chromatography or recrystallization.
Key Considerations: Monitor reaction progress using TLC or NMR to ensure complete activation of the NHS ester .
Basic: What safety precautions are critical when handling this compound?
Answer:
Based on SDS
- Hazards: Skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
- Protective Measures:
- Emergency Protocols:
- Eye Contact: Flush with water for 15 minutes; seek medical attention if irritation persists .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Basic: How does the molecular structure influence its reactivity in bioconjugation?
Answer:
The compound contains two reactive groups:
- NHS Ester: Reacts with primary amines (e.g., lysine residues) to form stable amide bonds.
- Benzyloxy Group: Provides steric protection, modulating reaction kinetics with nucleophiles .
Structural Insight: The polyethylene glycol (PEG)-like spacer in derivatives (e.g., TCO-PEG4-TFP) enhances aqueous solubility and reduces hydrolysis rates .
Advanced: How can cross-linking efficiency be optimized in aqueous media?
Answer:
- Modify Hydrolysis Stability: Replace standard NHS esters with hydrolytically stable variants (e.g., TCO-PEG4-TFP), which extend half-life in aqueous buffers .
- pH Control: Conduct reactions at pH 7.4–8.5 to favor amine reactivity without accelerating NHS ester hydrolysis.
- Kinetic Monitoring: Use MALDI-TOF or HPLC to quantify conjugation efficiency over time .
Advanced: What analytical techniques validate purity and structural integrity?
Answer:
- NMR Spectroscopy: Confirm the presence of characteristic peaks (e.g., pyrrolidine dioxo protons at δ 2.8–3.2 ppm) and absence of unreacted starting materials .
- Mass Spectrometry: ESI-MS or HRMS to verify molecular weight (e.g., C18H23N3O9, MW 425.39) .
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity >98% .
Advanced: How do contradictory physical property data (e.g., melting point) affect experimental design?
Answer:
- Issue: Multiple sources lack consistent data (e.g., melting point, logP) .
- Mitigation Strategies:
- Empirical Determination: Perform DSC for melting point analysis.
- Computational Modeling: Use software (e.g., ACD/Labs) to predict logP and solubility .
- Document Variability: Report all measured parameters to support reproducibility .
Advanced: What methodologies address instability in long-term storage?
Answer:
- Storage Conditions:
- Stability Assays: Accelerated degradation studies (40°C/75% RH) over 14 days to assess shelf life .
Advanced: How is this compound utilized in site-specific bioconjugation?
Answer:
- Dual Functionalization: The NHS ester targets amines, while maleimide groups (in derivatives) react with thiols for heterobifunctional cross-linking .
- Case Study: In antibody-drug conjugates (ADCs), it links cytotoxic payloads to antibodies via lysine residues, achieving controlled drug-to-antibody ratios (DAR) .
Optimization Tip: Use molar excess (3–5x) of the linker to ensure complete conjugation, followed by size-exclusion chromatography to remove unreacted species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
